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molecular formula C13H16O2 B1216059 Methyl 2-methylprop-2-enoate;styrene CAS No. 25034-86-0

Methyl 2-methylprop-2-enoate;styrene

Cat. No. B1216059
M. Wt: 204.26 g/mol
InChI Key: ADFPJHOAARPYLP-UHFFFAOYSA-N
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Patent
US04283512

Procedure details

According to the same procedures as described in the foregoing, a mixture of 250 parts of 0.7% aqueous solution of polyvinyl alcohol, and a solution which was obtained by dissolving 8 parts of ##STR38## into a mixed solution of 50 parts of styrene monomer and 50 parts of methyl methacrylate, was subjected to polymerization at 70° C. for 3 hours thereby obtaining 98 parts of a copolymer of styrene-methyl methacrylate.
[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11]>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:14][CH3:15])(=[O:13])[C:10]([CH3:12])=[CH2:11] |f:2.3|

Inputs

Step One
Name
250
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
50
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution which was obtained
CUSTOM
Type
CUSTOM
Details
was subjected to polymerization at 70° C. for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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